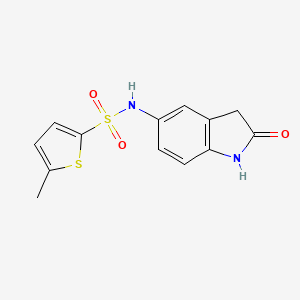

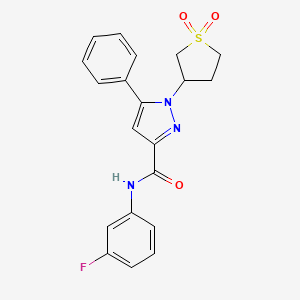

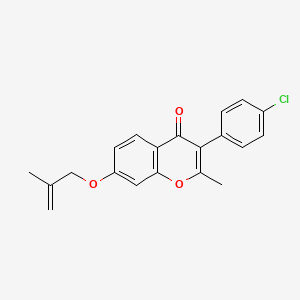

5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis details for “5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide” are not available, there are studies on the synthesis of related 2-oxoindoline-based compounds . These studies involve the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents .

Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques such as IR, MS, 1H NMR and 13C NMR .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly stated in the available resources.

科学的研究の応用

Ocular Hypotensive Activity

- Compounds structurally related to "5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide" have been evaluated for their potential as topically active ocular hypotensive agents, indicating their applicability in glaucoma treatment. A series of thiophene sulfonamides demonstrated inhibitory potency against carbonic anhydrase, an enzyme target for reducing intraocular pressure, with modifications to enhance water solubility and minimize pigment binding in the iris (Prugh et al., 1991).

Anticonvulsant and Cerebrovasodilatation Effects

- Another research direction includes the evaluation of thiophene sulfonamides for their anticonvulsant activities and ability to selectively increase cerebral blood flow, presenting a potential therapeutic option for neurological conditions without inducing significant diuresis (Barnish et al., 1981).

Synthesis of Thiophene Derivatives

- The compound's chemical framework has been utilized in the synthesis of fully substituted thiophene derivatives via copper(I)-catalyzed multicomponent reactions. This methodology offers a new approach to creating highly functionalized thiophenes, showcasing the compound's utility in organic synthesis and medicinal chemistry (Jiang et al., 2014).

Inhibition of Cyclin-Dependent Kinase 5

- Derivatives have been explored for their inhibitory activity against cyclin-dependent kinase 5 (cdk5), a potential target for neurodegenerative diseases. The structure-activity relationship around such compounds reveals insights into their binding modes and therapeutic potential (Malmström et al., 2012).

Carbonic Anhydrase Inhibitory and Anticancer Activity

- Research on thiophene sulfonamide derivatives has identified potent inhibitors of carbonic anhydrase isoforms, with significant selectivity towards tumor-associated isoforms. Some compounds exhibited notable anticancer activity, highlighting their dual functionality and potential in cancer therapy (Eldehna et al., 2017).

将来の方向性

The future directions for “5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide” and related compounds could involve further exploration of their potential biological activities, such as their anticancer properties . Additionally, these compounds could be further optimized and developed as novel therapeutic agents .

作用機序

Target of Action

The primary targets of 5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they interact with a variety of cellular targets .

Mode of Action

The specific mode of action of This compound Indole derivatives have been reported to possess various biological activities, suggesting that they interact with their targets in a way that modulates these activities .

Biochemical Pathways

The exact biochemical pathways affected by This compound Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of This compound Indole derivatives have been reported to exhibit notable cytotoxicity toward human cancer cell lines , suggesting that these compounds may induce cellular apoptosis.

特性

IUPAC Name |

5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S2/c1-8-2-5-13(19-8)20(17,18)15-10-3-4-11-9(6-10)7-12(16)14-11/h2-6,15H,7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHMFWSJVZAUHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)

![2,2',3,3',4',5,5',6-Octahydrospiro[pyran-4,1'-pyrrolo[1,2-a][1,4]diazepine]](/img/structure/B2636585.png)

![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)

![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)